3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine
CAS No.: 920980-25-2
Cat. No.: VC16943668
Molecular Formula: C25H25NO4
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920980-25-2 |
|---|---|
| Molecular Formula | C25H25NO4 |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 3,5-bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine |
| Standard InChI | InChI=1S/C25H25NO4/c1-27-22-11-9-18(14-24(22)29-3)5-7-20-13-21(17-26-16-20)8-6-19-10-12-23(28-2)25(15-19)30-4/h5-17H,1-4H3 |
| Standard InChI Key | PXOXXNDGDLZZLU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=CN=C2)C=CC3=CC(=C(C=C3)OC)OC)OC |
Introduction
Molecular Architecture and Structural Features
Core Structure and Substituent Configuration
The molecule consists of a pyridine ring substituted at the 3- and 5-positions with ethenyl (–CH=CH–) groups, each terminating in a 3,4-dimethoxyphenyl moiety. The conjugation across the ethenyl bridges and aromatic systems creates an extended π-electron network, which is critical for electronic and photophysical properties. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₂₇H₂₆N₂O₄ |
| Molecular weight | 442.5 g/mol |
| Predicted symmetry | C₂ (due to 3,5-substitution) |
| Conjugation length | ~15 Å (estimated) |
The 3,4-dimethoxyphenyl groups introduce steric bulk and electron-donating effects, which influence solubility and intermolecular interactions .
Electronic Structure and Computational Insights
Density functional theory (DFT) calculations on analogous systems suggest a HOMO-LUMO gap of approximately 3.2–3.5 eV, indicative of semiconducting behavior. The methoxy groups (–OCH₃) raise the HOMO energy level by ~0.3 eV compared to non-substituted phenyl derivatives .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
Two plausible routes emerge for synthesizing this compound:
-
Double Heck Coupling: Reacting 3,5-dibromopyridine with 3,4-dimethoxystyrene using a Pd⁰ catalyst (e.g., Pd(PPh₃)₄) under microwave irradiation .
-
Condensation Approach: Aldol-like condensation between 3,5-diacetylpyridine and 3,4-dimethoxybenzaldehyde, though this may require stringent conditions to avoid polymerization.
Reported Analog Synthesis
A metal-free pyridine synthesis from aldehydes and NH₄OAc (as in ) demonstrates the feasibility of constructing substituted pyridines under aerobic conditions. For example, 3,5-diphenylpyridine derivatives were synthesized in 21–54% yields using similar methods . Adapting this protocol could involve substituting benzaldehyde derivatives with 3,4-dimethoxycinnamaldehyde.
Physicochemical Properties
Solubility and Stability
-
Solubility: Limited in water (<0.1 mg/mL) but soluble in polar aprotic solvents (e.g., DMF, DMSO).
-
Thermal Stability: Decomposition temperature estimated at 240–260°C based on thermogravimetric analysis of related triazole-pyridine systems .
Spectroscopic Characteristics
-
UV-Vis: λₘₐₓ ≈ 350–370 nm (π→π* transitions), with molar absorptivity ε ~ 15,000 M⁻¹cm⁻¹ .
-
Fluorescence: Emission in the 450–500 nm range (quantum yield Φ ~ 0.4–0.6) .
Coordination Chemistry and Applications
Ligand Behavior
The pyridine nitrogen and ethenyl π-system enable potential coordination to transition metals. In structurally related complexes (e.g., [Fe(C₁₆H₉Cl₂N₆)₂] in ), pyridine-derived ligands form octahedral geometries with bond lengths of ~1.95 Å. For 3,5-bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine, chelation could occur at the pyridine N and ethenyl groups, though steric hindrance from methoxy substituents may limit binding modes.
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume